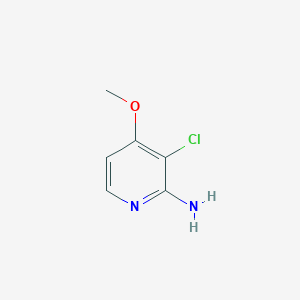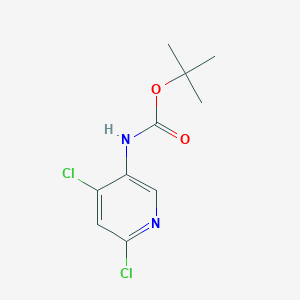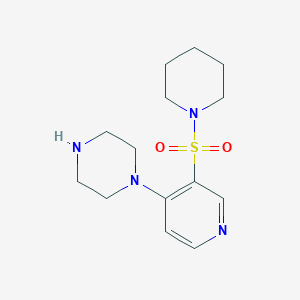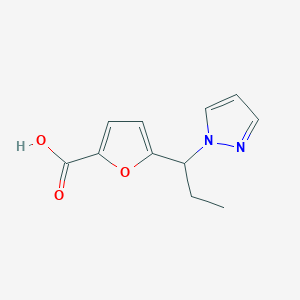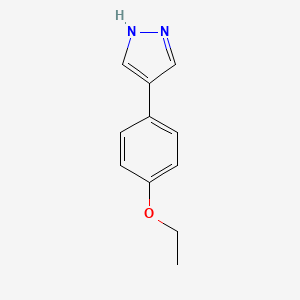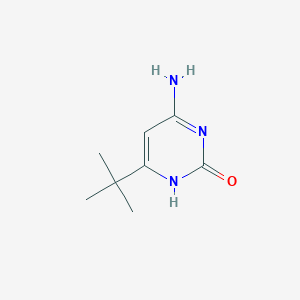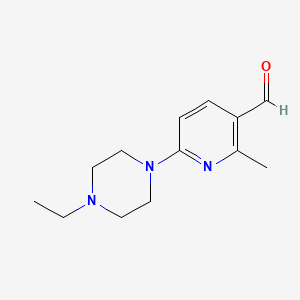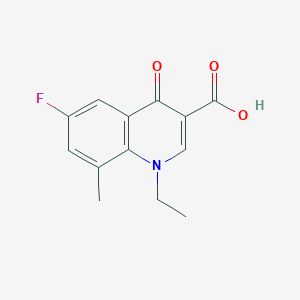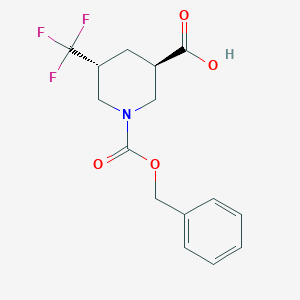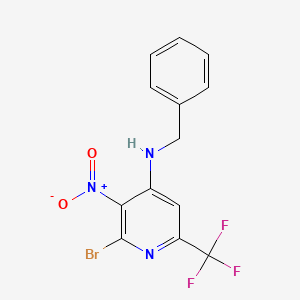
N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyl group, a bromine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced via bromination using bromine or a brominating agent such as N-bromosuccinimide.
Trifluoromethylation: The trifluoromethyl group is added using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Benzylation: The benzyl group is introduced through a benzylation reaction using benzyl chloride and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon, sodium borohydride), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of N-Benzyl-2-bromo-3-amino-6-(trifluoromethyl)pyridin-4-amine.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
科学的研究の応用
N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group and trifluoromethyl group can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- N-Benzyl-2-bromo-3-nitro-4-(trifluoromethyl)pyridin-6-amine
- N-Benzyl-2-bromo-3-nitro-5-(trifluoromethyl)pyridin-4-amine
- N-Benzyl-2-bromo-3-nitro-6-(difluoromethyl)pyridin-4-amine
Uniqueness
N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of its functional groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
特性
分子式 |
C13H9BrF3N3O2 |
|---|---|
分子量 |
376.13 g/mol |
IUPAC名 |
N-benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H9BrF3N3O2/c14-12-11(20(21)22)9(6-10(19-12)13(15,16)17)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |
InChIキー |
QVFVKZCFNZJGFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=C2[N+](=O)[O-])Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


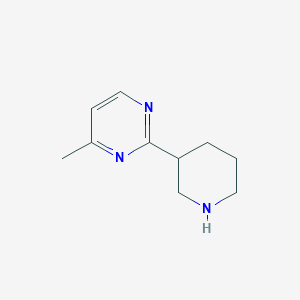
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
